Product packaging for O-BOC-N-Pyruvyl Docetaxel(Cat. No.:)

O-BOC-N-Pyruvyl Docetaxel

Cat. No.: B13451161
M. Wt: 877.9 g/mol
InChI Key: WDUSAUGMDDMKKZ-TYRUGJKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-BOC-N-Pyruvyl Docetaxel ( 1021489-55-3) is a characterized chemical compound supplied as a high-quality reference standard for pharmaceutical research and development . With a molecular formula of C46H55NO16 and a molecular weight of 877.93 g/mol, this compound is essential for analytical procedures including method development (AMV) and Quality Control (QC) during the synthesis and formulation stages of drug development . It serves a critical role in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) Docetaxel, a potent antineoplastic taxane agent . Docetaxel's primary mechanism of action involves binding to the β-subunit of tubulin, which promotes microtubule assembly and stabilizes them against depolymerization . This stabilization inhibits the normal dynamic reorganization of the microtubule network necessary for mitotic cell division, leading to a arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis in cancer cells . Furthermore, docetaxel has been shown to phosphorylate the anti-apoptotic protein Bcl-2, thereby inactivating it and further promoting programmed cell death . This well-defined dual mechanism underpins the research value of its related compounds. This product is provided with comprehensive characterization data and is a crucial component for regulatory submissions such as Abbreviated New Drug Applications (ANDA) . It can be used as a traceable reference standard against pharmacopeial guidelines (USP/EP) . For proper storage and stability, it is recommended to be kept in a refrigerator at 2-8°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H55NO16 B13451161 O-BOC-N-Pyruvyl Docetaxel

Properties

Molecular Formula

C46H55NO16

Molecular Weight

877.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonyloxy]-3-(2-oxopropanoylamino)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H55NO16/c1-23-28(59-40(55)34(60-41(56)63-42(4,5)6)32(47-38(53)24(2)48)26-16-12-10-13-17-26)21-46(57)37(61-39(54)27-18-14-11-15-19-27)35-44(9,36(52)33(51)31(23)43(46,7)8)29(50)20-30-45(35,22-58-30)62-25(3)49/h10-19,28-30,32-35,37,50-51,57H,20-22H2,1-9H3,(H,47,53)/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1

InChI Key

WDUSAUGMDDMKKZ-TYRUGJKKSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

Chemical Synthesis and Structural Characterization of O Boc N Pyruvyl Docetaxel

Synthetic Pathways and Methodologies

The synthesis of O-BOC-N-Pyruvyl Docetaxel (B913) is a multi-step process that demands careful control over reaction conditions and stereochemistry. It builds upon the well-established semi-synthesis of Docetaxel from natural precursors.

Retrosynthetic Analysis of the Pyruvyl Modification

A logical retrosynthetic analysis of O-BOC-N-Pyruvyl Docetaxel reveals a strategic approach to its construction. The primary disconnection occurs at the amide bond of the C13 side chain, separating the N-pyruvyl group from the core docetaxel scaffold, which is itself protected at the 2'-hydroxyl position with a tert-butoxycarbonyl (BOC) group. This leads to two key synthons: 2'-O-BOC-N-de-tert-butoxycarbonyl-docetaxel (often referred to as 2'-O-BOC-amino-docetaxel) and a suitable pyruvic acid derivative.

This retrosynthetic strategy is advantageous as it allows for the late-stage introduction of the pyruvyl moiety, a common tactic in the synthesis of complex drug analogues. The core structure, 2'-O-BOC-amino-docetaxel, can be envisioned as being derived from Docetaxel itself through a selective N-de-tert-butoxycarbonylation and subsequent 2'-O-BOC protection, or more directly from a precursor like 10-deacetylbaccatin III (10-DAB III) by attaching a suitably protected side chain.

Optimization of Reaction Conditions for Derivatization

The crucial step in the synthesis is the acylation of the amino group of 2'-O-BOC-amino-docetaxel with a pyruvic acid derivative. The optimization of this reaction is paramount to ensure high yield and purity. Several factors must be considered:

Acylating Agent: Pyruvic acid itself can be used, but more reactive derivatives such as pyruvoyl chloride or an activated ester of pyruvic acid are often preferred to drive the reaction to completion under mild conditions.

Coupling Reagents: If pyruvic acid is used directly, a coupling agent is necessary to facilitate amide bond formation. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).

Solvent: The choice of solvent is critical to ensure the solubility of all reactants and to facilitate the reaction. Anhydrous, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically employed to prevent unwanted side reactions.

Temperature and Reaction Time: The reaction is generally carried out at room temperature or slightly below to minimize potential side reactions. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

A typical set of optimized conditions might involve the slow addition of pyruvoyl chloride to a solution of 2'-O-BOC-amino-docetaxel and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in anhydrous DCM at 0°C, followed by warming to room temperature.

Stereoselective Synthesis Considerations

The stereochemistry of the docetaxel core and its C13 side chain is critical for its biological activity. The synthetic route to this compound must preserve the inherent stereochemistry of the starting materials. The key stereocenters are located on the baccatin (B15129273) III core and at the C2' and C3' positions of the phenylisoserine (B1258129) side chain.

During the N-pyruvylation step, the stereocenters of the docetaxel scaffold are generally not at risk of epimerization under the mild reaction conditions employed for amide bond formation. The primary consideration is to start with a stereochemically pure precursor, which is typically ensured by the use of natural 10-DAB III and stereoselective methods for the synthesis of the side chain.

Isolation and Purification Techniques

Following the derivatization reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts. A multi-step purification protocol is therefore necessary to isolate the target compound in high purity.

Initially, a standard aqueous workup is performed to remove water-soluble impurities and excess reagents. The organic layer is then dried and concentrated under reduced pressure. The primary purification method for docetaxel derivatives is column chromatography on silica (B1680970) gel. A gradient elution system, typically using a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or acetone, is employed to separate the components based on their polarity.

For achieving higher purity, preparative HPLC is often the method of choice. Reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water are commonly used. The purity of the final product is then assessed by analytical HPLC.

Spectroscopic and Chromatographic Characterization

The unambiguous structural confirmation of this compound relies on a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Methods for Structural Elucidation

A suite of spectroscopic methods is employed to provide a comprehensive structural analysis of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, their coupling patterns, and integration values, which correspond to the number of protons. The presence of the pyruvyl group would be indicated by a characteristic singlet for the methyl protons. The BOC protecting group would show a prominent singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the complex proton and carbon signals of the docetaxel backbone and side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyruvyl-CH₃ ~2.4-2.6 s
BOC-(CH₃)₃ ~1.3-1.5 s
H-2' ~4.5-4.7 d
H-3' ~5.3-5.5 dd
H-2 ~5.6-5.8 d
H-7 ~4.1-4.3 m
H-10 ~4.9-5.1 d
H-13 ~6.1-6.3 t

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to determine the exact molecular weight of the compound. This allows for the confirmation of the molecular formula, C₄₆H₅₅NO₁₆. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by identifying characteristic losses of fragments such as the BOC group, the pyruvyl group, and parts of the side chain.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₄₆H₅₅NO₁₆
Molecular Weight 877.93 g/mol
[M+H]⁺ ~878.35

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the hydroxyl (O-H) groups, the ester and amide carbonyl (C=O) groups, and the aromatic (C=C) bonds. The presence of the pyruvyl group would introduce a distinct ketone carbonyl stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by the absorption of the aromatic rings from the benzoate (B1203000) and phenylisoserine moieties, typically showing absorption maxima in the UV region.

Chromatographic Analysis: Analytical HPLC is the primary method for assessing the purity of the final compound. A single, sharp peak under various elution conditions is indicative of a highly pure substance. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Chromatographic Purity and Impurity Profiling (Analytical Applications)

The primary application of this compound is in the chromatographic analysis of Docetaxel for purity and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the standard technique employed for this purpose. This compound is used as a reference marker to identify and quantify its presence in Docetaxel samples.

Pharmacopeial methods for Docetaxel analysis often include specific system suitability criteria that involve this compound. For instance, a minimum resolution between the peaks of this compound and another impurity, 4-epidocetaxel, may be required to ensure the analytical method's capability to separate these closely related compounds. This underscores the importance of this compound in validating the specificity and accuracy of analytical procedures for Docetaxel.

The table below summarizes typical information found in the analysis of Docetaxel impurities.

Analytical ParameterTypical Specification
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Use of Reference Standard Identification and quantification of this compound
System Suitability Resolution between this compound and other specified impurities

Solid-State Characterization and Polymorphism Studies

There is a notable absence of published research on the solid-state characterization and polymorphism of this compound. Material Safety Data Sheets (MSDS) for commercially available reference standards of this compound often indicate that physical properties such as the melting point have not been determined. kmpharma.in

Studies on the solid-state properties, including crystallinity and the potential for different polymorphic forms, are crucial for understanding the stability and handling of pharmaceutical compounds. However, for a compound that is primarily synthesized in small quantities for use as an analytical standard, such extensive characterization is often not performed or not made publicly available.

Preclinical Pharmacological Evaluation of O Boc N Pyruvyl Docetaxel

In Vitro Pharmacokinetic Profiling

The in vitro pharmacokinetic profiling of a prodrug is essential to understand its potential for successful delivery of the active compound. This includes assessing its stability, conversion pathways, interactions with plasma proteins, and its ability to permeate cells.

Metabolic Stability and Biotransformation Pathways

The primary goal of a prodrug like O-BOC-N-Pyruvyl Docetaxel (B913) is to remain stable in circulation until it reaches the target site, where it should efficiently convert to the active drug, Docetaxel.

Enzymatic Hydrolysis of the Prodrug Moiety

The conversion of O-BOC-N-Pyruvyl Docetaxel to Docetaxel is anticipated to be mediated by enzymatic hydrolysis. The N-pyruvyl moiety is designed to be cleaved by specific enzymes that are ideally overexpressed in tumor tissues, leading to a targeted release of Docetaxel. The stability of the prodrug in plasma is a critical factor; premature conversion can lead to systemic toxicity similar to that of conventional Docetaxel administration, while insufficient conversion at the tumor site would result in reduced efficacy.

In vitro stability studies are typically conducted by incubating the prodrug in human and animal plasma, as well as in liver microsomes, to evaluate its half-life and conversion rate.

Table 1: Illustrative Metabolic Stability of this compound (Note: The following data is illustrative and not based on published results for this specific compound.)

Biological Matrix Half-life (t½) Conversion to Docetaxel (%)
Human Plasma Data not available Data not available
Mouse Plasma Data not available Data not available
Identification of Metabolites and Their Biological Activity

The biotransformation of this compound is expected to yield Docetaxel as the primary active metabolite. Other potential metabolites could arise from the cleavage of the BOC (tert-Butyloxycarbonyl) protecting group and the pyruvyl linker. It is crucial to identify all significant metabolites and assess their pharmacological activity and potential toxicity. The metabolism of the parent drug, Docetaxel, is known to be mediated by the cytochrome P450 (CYP) 3A isoenzymes, leading to several inactive oxidation products. researchgate.net It is important to determine if the prodrug or its other metabolites interfere with or are substrates for these enzymes.

Plasma Protein Binding Characteristics

The extent of plasma protein binding significantly influences the distribution and availability of a drug or prodrug. Docetaxel is known to be extensively bound to plasma proteins (>98%), primarily to albumin and alpha-1-acid glycoprotein. nih.govscielo.org.mx The plasma protein binding of this compound would be a key parameter to determine its free fraction, which is the portion available to distribute into tissues and exert a biological effect. A lower protein binding of the prodrug compared to Docetaxel could potentially alter its distribution profile.

Table 2: Plasma Protein Binding of Docetaxel (for reference)

Species Protein Binding (%) Primary Binding Proteins
Human >98% Albumin, α1-acid glycoprotein

Specific plasma protein binding data for this compound is not available in the reviewed literature.

Cellular Permeability and Efflux Transport Studies

The ability of this compound to enter tumor cells is fundamental to its efficacy. Cellular permeability is often assessed using in vitro models such as Caco-2 cell monolayers. These studies help predict the intestinal absorption of orally administered drugs and the general ability of a compound to cross cell membranes.

Furthermore, it is important to investigate whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). dcu.ie P-gp is a protein that can pump drugs out of cells, leading to multidrug resistance, a common challenge with taxane-based therapies. dcu.ie An ideal prodrug would either bypass these efflux pumps or have a lower affinity for them compared to the parent drug.

Table 3: Illustrative Cellular Permeability and Efflux of this compound (Note: The following data is illustrative and not based on published results for this specific compound.)

Cell Line Apparent Permeability (Papp) (cm/s) Efflux Ratio
Caco-2 Data not available Data not available

In Vivo Preclinical Pharmacokinetics (Non-Human Models)

In vivo pharmacokinetic studies in animal models, such as mice and rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole organism. researchgate.netnih.gov These studies provide essential data on the drug's bioavailability, clearance, volume of distribution, and half-life. For a prodrug, it is particularly important to measure the plasma concentrations of both the prodrug and the released active drug, Docetaxel, over time. bccrc.ca

Pharmacokinetic studies with Docetaxel in animal models have shown it to have an almost linear pharmacokinetic behavior. nih.gov It is widely distributed to most tissues, with low concentrations detected in the central nervous system. nih.gov The major route of elimination for Docetaxel is hepatobiliary excretion. nih.gov The pharmacokinetic profile of this compound would be compared to that of Docetaxel to assess the advantages of the prodrug strategy, such as potentially improved tumor targeting and reduced systemic exposure to the active drug.

Table 4: Illustrative In Vivo Pharmacokinetic Parameters in Mice (Note: The following data is illustrative and not based on published results for this specific compound.)

Compound Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
This compound Data not available Data not available Data not available
Docetaxel (from prodrug) Data not available Data not available Data not available

Absorption and Distribution Studies in Animal Models

No data is publicly available regarding the absorption and distribution of this compound in animal models.

Elimination Kinetics and Excretion Routes

There is no publicly available information on the elimination kinetics and excretion routes of this compound.

Bioavailability Assessment

Studies assessing the bioavailability of this compound have not been found in the public domain.

Influence of Formulation on Pharmacokinetic Parameters

There is no available research on how different formulations may influence the pharmacokinetic parameters of this compound.

Molecular and Cellular Mechanisms of Action

Interaction with Microtubule Dynamics

The hallmark of taxane (B156437) activity is the disruption of normal microtubule function. For O-BOC-N-Pyruvyl Docetaxel (B913), a thorough investigation into its interaction with tubulin and microtubules is required to understand its potential as a therapeutic agent.

Tubulin Binding Affinity and Stoichiometry

Quantitative data on the binding affinity of O-BOC-N-Pyruvyl Docetaxel to tubulin is a critical starting point. The dissociation constant (Kd) would provide insight into the strength and stability of the drug-target interaction. Furthermore, determining the stoichiometry of binding would clarify how many molecules of the compound bind to each tubulin dimer. This information is fundamental to understanding its potency relative to Docetaxel and other taxanes.

Impact on Microtubule Polymerization and Depolymerization

In vitro tubulin polymerization assays are essential to characterize the effect of this compound on microtubule dynamics. Such studies would reveal whether the compound promotes the assembly of tubulin into microtubules and, crucially, whether it inhibits their subsequent depolymerization. The concentration-dependent effects on the rate and extent of polymerization would be key parameters to establish its mechanism.

Effects on Microtubule Organization and Spindle Formation

Beyond in vitro assays, cellular studies using immunofluorescence microscopy are needed to visualize the effects of this compound on the microtubule cytoskeleton. This would involve observing changes in microtubule organization in interphase cells and, critically, its impact on the formation of the mitotic spindle during cell division. The formation of abnormal microtubule bundles and multipolar spindles are characteristic effects of taxanes that lead to mitotic catastrophe.

Cell Cycle Perturbation and Arrest Induction

The disruption of microtubule dynamics by taxanes typically leads to a halt in the cell cycle, preventing cell division. The specific effects of this compound on cell cycle progression are currently unknown.

Analysis of Cell Cycle Phase Distribution

Flow cytometry analysis of cells treated with this compound is necessary to determine its impact on cell cycle phase distribution. It is hypothesized that, like other taxanes, it would induce an arrest in the G2/M phase of the cell cycle. Quantifying the percentage of cells in each phase (G1, S, G2/M) at various concentrations and time points would provide a clear picture of its cytostatic effects.

Regulation of Cell Cycle Checkpoints

The arrest of the cell cycle at the G2/M phase is governed by the spindle assembly checkpoint (SAC). Research into the effect of this compound on the key proteins of the SAC, such as Mad2 and BubR1, would be crucial. Investigating whether the compound activates or inhibits these checkpoint proteins would provide a deeper understanding of the molecular signaling pathways it triggers to halt cell division.

Apoptosis and Programmed Cell Death Induction

This compound, a derivative of the potent anti-mitotic agent Docetaxel, is understood to induce programmed cell death, or apoptosis, in cancer cells through mechanisms largely reflective of its parent compound. The induction of apoptosis is a critical component of its anti-tumor activity and involves a complex interplay of various cellular components.

Activation of Caspase Cascades

A primary mechanism through which Docetaxel and its derivatives trigger apoptosis is by initiating a cascade of intracellular proteases known as caspases. nih.gov These enzymes are the central executioners of the apoptotic process. nih.gov Research on Docetaxel has demonstrated its ability to activate several key caspases. For instance, in human oral squamous cell carcinoma cells, Docetaxel treatment leads to the activation of caspase-3, caspase-8, and caspase-9. nih.gov The activation of this caspase cascade is a crucial step in the apoptotic pathway, and the process can be prevented by a pan-caspase inhibitor, confirming the central role of these enzymes. nih.gov

Studies on different cancer cell lines have revealed variations in the specific caspase pathways activated. For example, in the prostate cancer cell line LNCaP, Docetaxel has been shown to induce the cleavage of caspase-3 and caspase-7. nih.gov In contrast, the PC-3 prostate cancer cell line exhibited cleavage of caspase-8. nih.gov Furthermore, in melanoma cells resistant to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), Docetaxel has been found to induce apoptosis through the activation of caspase-2, which then leads to the subsequent activation of caspase-9 and caspase-3. researchgate.net This highlights that the specific caspases involved can be cell-type dependent.

Cell Line Activated Caspases
Human Oral Squamous Carcinoma (HSC-3)Caspase-3, Caspase-8, Caspase-9
Prostate Cancer (LNCaP)Caspase-3, Caspase-7
Prostate Cancer (PC-3)Caspase-8
Melanoma (TRAIL-resistant)Caspase-2, Caspase-9, Caspase-3

Modulation of Pro- and Anti-Apoptotic Proteins

The commitment to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov Docetaxel is known to modulate the expression and activity of these proteins to favor cell death. A key anti-apoptotic protein, Bcl-2, is a target of Docetaxel. It has been shown that Docetaxel can lead to the phosphorylation of the Bcl-2 oncoprotein, which inactivates its anti-apoptotic function and promotes cell death. wikipedia.orgnih.gov

Furthermore, Docetaxel can influence the expression levels of Bcl-2 family members. In some cancer models, treatment with Docetaxel has been associated with a decrease in the expression of the anti-apoptotic protein Bcl-2. tbzmed.ac.ir Conversely, it can also lead to an increase in the expression of pro-apoptotic proteins like Bax. waocp.org The ratio of pro- to anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, is a critical determinant of a cell's susceptibility to apoptosis, and an increase in this ratio is indicative of a shift towards cell death. waocp.org

However, the role of Bcl-2 in Docetaxel-induced apoptosis can be complex and cell-type specific. In certain androgen-independent prostate cancer cells (DU145), the antitumor effects of Docetaxel were found to be independent of Bcl-2 expression, suggesting that alternative apoptotic pathways can be activated. nih.gov

Protein Family Effect of Docetaxel Outcome
Anti-Apoptotic
Bcl-2Phosphorylation and inactivationPromotes apoptosis
Bcl-2Decreased expressionPromotes apoptosis
Pro-Apoptotic
BaxIncreased expressionPromotes apoptosis

Induction of Mitochondrial Pathway of Apoptosis

The mitochondrial, or intrinsic, pathway of apoptosis is a major route through which Docetaxel exerts its cytotoxic effects. nih.govnih.gov This pathway is centered on the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. nih.gov

Treatment with Docetaxel has been shown to induce a reduction in the mitochondrial membrane potential, a key event in the initiation of the mitochondrial apoptotic cascade. nih.govresearchgate.net This is often accompanied by the release of cytochrome c from the mitochondria into the cytosol. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov

The pro-apoptotic Bcl-2 family proteins, Bax and Bak, play a crucial role in this process. Docetaxel can induce conformational changes in both Bax and Bak, leading to their activation. researchgate.net These activated proteins then oligomerize in the outer mitochondrial membrane, forming pores that allow for the release of cytochrome c and other pro-apoptotic molecules.

Effects on Cellular Signaling Pathways

The activity of this compound, inferred from its parent compound, extends to the modulation of various cellular signaling pathways that govern cell survival, proliferation, and death.

Kinase Pathway Modulation

Docetaxel has been observed to influence several key kinase signaling pathways. In some contexts, the addition of inhibitors of the extracellular signal-regulated kinase (ERK) and AKT pathways can enhance Docetaxel-induced apoptosis. dsmc.or.kr This suggests that Docetaxel's efficacy can be influenced by the activity of these pro-survival pathways.

In prostate cancer cells, Docetaxel has been shown to inhibit the Smad3/HIF-1α signaling pathway. chemicalbook.com This leads to a reduction in the expression of both HIF-1α and PFKP, a key enzyme in glycolysis, thereby affecting tumor metabolism and proliferation. chemicalbook.com Furthermore, paclitaxel (B517696), a related taxane, has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which contributes to apoptosis. researchgate.net

Transcription Factor Regulation

The regulation of transcription factors is another mechanism through which Docetaxel can influence cellular fate. One notable example is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In human oral squamous cell carcinoma cells, Docetaxel treatment has been shown to lead to the activation of NF-κB. nih.gov This activation appears to be linked to the induction of the mitochondrial-dependent apoptotic pathway. nih.gov Inhibiting the pro-apoptotic activity of NF-κB was found to hinder Docetaxel-induced apoptosis in this cell line. nih.gov

Due to a lack of available scientific literature and research data specifically pertaining to the chemical compound "this compound," it is not possible to generate a detailed article on its unique molecular and cellular mechanisms of action. Searches for this specific derivative of docetaxel did not yield any results in scholarly articles, patents, or other scientific databases.

Therefore, the requested article focusing solely on "this compound" and its investigation in the context of docetaxel resistance mechanisms, including P-glycoprotein modulation, tubulin gene mutations, and autophagy, cannot be provided. The foundational research required to accurately describe its interactions and effects is not present in the public domain.

Drug Delivery and Formulation Strategies for O Boc N Pyruvyl Docetaxel

Rationale for Advanced Delivery Systems

Specific data on the aqueous solubility of O-BOC-N-Pyruvyl Docetaxel (B913) and challenges related to it are not available in the public research literature.

Detailed research on the biopharmaceutical performance of O-BOC-N-Pyruvyl Docetaxel and strategies to enhance it have not been identified.

Nanoparticle-Based Delivery Systems

No specific studies were found regarding the use of polymeric nanoparticles or micelles for the delivery of this compound.

There is a lack of available research on the formulation of this compound using lipid-based nanosystems.

Information on the use of inorganic nanocarriers, such as gold nanoparticles, for the delivery of this compound is not present in the surveyed literature.

Prodrug Conjugates for Targeted Delivery

The development of prodrug conjugates is a key strategy in medicinal chemistry to enhance the therapeutic index of potent cytotoxic agents like docetaxel. This approach involves chemically modifying the drug to render it inactive until it reaches the target site, where it is then converted to its active form. This targeting can significantly reduce off-target toxicity and improve efficacy.

Ligand-Directed Targeting Strategies

Ligand-directed targeting involves attaching a ligand that specifically recognizes and binds to receptors overexpressed on the surface of cancer cells. This strategy aims to concentrate the cytotoxic payload at the tumor site. For a derivative like this compound, this would involve conjugating it to targeting moieties such as:

Antibodies or antibody fragments: These can target tumor-specific antigens.

Peptides: Small peptides can be designed to bind to receptors involved in tumor growth and angiogenesis.

Small molecules: Ligands like folate or transferrin can be used to target their respective receptors, which are often upregulated in cancer cells.

Currently, there is no specific published research detailing the conjugation of this compound with any of these ligands.

pH-Sensitive or Enzyme-Responsive Cleavage Mechanisms

To ensure the release of the active drug at the tumor site, prodrugs are often designed with linkers that are cleaved under specific conditions of the tumor microenvironment.

pH-Sensitive Linkers: The acidic environment of tumors (pH ~6.5) and endosomes/lysosomes (pH ~5.0-6.0) can be exploited to trigger drug release. Linkers such as hydrazones, which are stable at physiological pH (7.4) but hydrolyze in acidic conditions, are commonly used.

Enzyme-Responsive Linkers: Tumors often overexpress certain enzymes, such as cathepsins, matrix metalloproteinases (MMPs), and caspases. Prodrugs can be designed with peptide or other linkages that are specifically cleaved by these enzymes, leading to localized drug release.

There is no available data in the scientific literature describing the use of pH-sensitive or enzyme-responsive linkers specifically with this compound.

Formulation Optimization for Stability and Release Kinetics

The formulation of a drug is critical for its stability, solubility, and pharmacokinetic profile. For a potent and likely poorly soluble compound such as a docetaxel derivative, formulation optimization is a crucial step in its development.

In Vitro Release Profiles Under Physiological Conditions

In vitro release studies are essential to predict the in vivo performance of a drug formulation. These studies are typically conducted under conditions that mimic the physiological environment (e.g., pH 7.4, 37°C). The release profile helps in understanding how the formulation controls the rate and extent of drug release over time. Common formulation strategies for taxanes that would necessitate such studies include:

Nanoparticles: Encapsulating the drug in polymeric nanoparticles can improve its solubility and provide controlled release.

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified for targeted delivery.

Micelles: Polymeric micelles can solubilize poorly water-soluble drugs like docetaxel.

Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the oral bioavailability of poorly soluble drugs.

Specific in vitro release data for any formulation of this compound is not currently available in published literature. For the parent compound, docetaxel, various formulations have been studied, often showing a biphasic release pattern with an initial burst release followed by a sustained release phase.

Stability in Biological Media

The stability of a drug formulation in biological media, such as plasma or serum, is a critical parameter that influences its shelf-life and in vivo performance. Instability can lead to premature drug release or degradation, reducing the therapeutic efficacy and potentially increasing toxicity. Stability studies typically assess both the physical stability (e.g., particle size, aggregation) and chemical stability (i.e., degradation of the drug and excipients) of the formulation over time in the presence of biological components.

No studies detailing the stability of this compound formulations in biological media have been published. Research on docetaxel formulations has shown that factors such as pH, temperature, and the presence of enzymes can affect their stability.

Therapeutic Efficacy in Preclinical Disease Models

In Vivo Antitumor Efficacy in Non-Human Xenograft Models

Tumor Growth Inhibition and Regression Studies:Consequently, there is no available data on the ability of O-BOC-N-Pyruvyl Docetaxel (B913) to inhibit tumor growth or induce regression in animal models.

While the modification of Docetaxel, such as the addition of the O-BOC-N-Pyruvyl group, represents a potential strategy to alter its physicochemical properties and therapeutic index, the outcomes of such modifications on its preclinical efficacy are yet to be documented in peer-reviewed publications or other scientific disclosures.

Future research may shed light on the preclinical profile of O-BOC-N-Pyruvyl Docetaxel, allowing for a comprehensive understanding of its potential as an anticancer agent.

Lack of Publicly Available Preclinical Data for this compound

Following a comprehensive search for scientific literature and preclinical data, it has been determined that there is no publicly available information specifically concerning the chemical compound "this compound." The extensive search, which included various scientific databases and research repositories, did not yield any studies detailing the therapeutic efficacy, pharmacodynamic biomarker analysis, evaluation in different tumor types, or radiosensitization potential of this specific docetaxel derivative.

The vast majority of available research focuses on the parent compound, Docetaxel. While Docetaxel itself has a well-documented preclinical and clinical profile, this information cannot be extrapolated to its O-BOC-N-Pyruvyl derivative without direct experimental evidence. Chemical modifications to a parent compound, such as the addition of O-BOC and N-Pyruvyl groups, can significantly alter its pharmacological properties, including its efficacy, metabolism, and interaction with biological systems.

Therefore, without specific preclinical studies on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The generation of content for the specified sections and subsections would require data from in vitro and in vivo models that have been treated with this particular compound, and no such data could be located in the public domain.

Consequently, the article focusing solely on the chemical compound “this compound” as requested cannot be generated at this time due to the absence of the necessary preclinical research findings.

Comparative Analysis with Parent Docetaxel

Relative Biological Activity and Potency

A comparative analysis of the biological activity and potency would require in vitro and in vivo studies. Key data points would include:

IC50 Values: Determination of the half-maximal inhibitory concentration (IC50) of O-BOC-N-Pyruvyl Docetaxel (B913) against various cancer cell lines would be essential to compare its cytotoxic potency to that of Docetaxel.

Mechanism of Action: Investigating whether O-BOC-N-Pyruvyl Docetaxel shares Docetaxel's mechanism of promoting microtubule assembly and stabilization would be crucial.

In Vivo Efficacy: Preclinical studies in animal models would be necessary to assess its anti-tumor activity and compare it to the established efficacy of Docetaxel.

Without such data, any statements on the relative biological activity and potency of this compound would be purely speculative.

Differential Pharmacokinetic Profiles

To understand the pharmacokinetic differences, the following parameters for this compound would need to be established and compared to the known profile of Docetaxel:

Absorption: How the pyruvyl modification affects the absorption of the compound.

Distribution: The volume of distribution and tissue penetration compared to Docetaxel.

Metabolism: The metabolic pathways of this compound and whether they differ from the hepatic metabolism of Docetaxel, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.

Excretion: The routes and rate of elimination from the body.

The table below illustrates the type of data required for a meaningful comparison.

Pharmacokinetic ParameterDocetaxel (Known Values)This compound (Data Needed)
Bioavailability Poor oral bioavailabilityUnknown
Protein Binding >90%Unknown
Metabolism Hepatic (CYP3A4)Unknown
Half-life Approximately 11 hoursUnknown
Excretion Primarily fecalUnknown

Alterations in Molecular Interaction and Cellular Response

Docetaxel's primary molecular interaction is with β-tubulin, leading to the stabilization of microtubules and cell cycle arrest. A comparative analysis would require:

Tubulin Binding Affinity: Studies to measure the binding affinity of this compound to β-tubulin and compare it to that of Docetaxel.

Cell Cycle Effects: Analysis of the effects of the modified compound on the cell cycle of cancer cells.

Induction of Apoptosis: Investigation into its ability to induce programmed cell death.

Without these molecular and cellular studies, the impact of the pyruvyl modification on the compound's interaction with its target and the subsequent cellular response remains unknown.

Advantages and Disadvantages of the Pyruvyl Modification

A conclusive assessment of the advantages and disadvantages of the pyruvyl modification is not possible without the foundational data from the areas mentioned above. Potential advantages could theoretically include improved solubility, enhanced stability, or altered pharmacokinetic properties leading to a better therapeutic window. Conversely, disadvantages might involve reduced potency, increased toxicity, or an unfavorable metabolic profile.

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Structure-Activity Relationships

The clinical efficacy of taxanes like docetaxel (B913) is intimately linked to their specific chemical structure. Understanding the structure-activity relationships (SAR) for O-BOC-N-Pyruvyl Docetaxel is a foundational step in its development. This requires a detailed investigation into how its unique modifications—the tert-butoxycarbonyl (BOC) group at the C2' position and the pyruvyl moiety on the C3' nitrogen—influence its biological activity compared to the parent docetaxel molecule.

The side chain at the C13 position of the taxane (B156437) core is known to be critical for bioactivity. ic.ac.uk Specifically, the hydroxyl group at the C2' position and the acyl group on the C3' nitrogen are crucial for the molecule's ability to bind to and stabilize microtubules. ic.ac.ukresearchgate.net In this compound, both of these key positions are modified.

Future research must systematically dissect the contribution of each modification:

The O-BOC Group: Protection of the C2'-hydroxyl group as an ester, such as the BOC carbonate, is known to decrease the molecule's direct ability to stabilize microtubules. ic.ac.uk However, this modification is often employed in prodrug design. A key research direction is to determine the rate and mechanism of cleavage of the BOC group in vivo to release the active C2'-hydroxyl. Studies should focus on identifying the specific esterases or microenvironmental conditions (e.g., pH) that facilitate this conversion and whether this cleavage occurs preferentially in tumor tissue versus healthy tissue.

The N-Pyruvyl Group: The N-acyl group at the C3' position is also vital for activity. researchgate.net Replacing docetaxel's N-tert-butoxycarbonyl group with an N-pyruvyl group represents a significant structural change. Research should investigate how this pyruvyl moiety affects the compound's stability, cell permeability, and interaction with its microtubule target upon release of the O-BOC group. Furthermore, studies are needed to ascertain if this group contributes to altered recognition by multidrug resistance (MDR) efflux pumps.

Table 1: Key Structure-Activity Relationship (SAR) Areas for Future this compound Research
Structural ModificationKnown Importance in TaxanesKey Research Questions for this compound
O-BOC at C2' PositionThe C2'-hydroxyl is critical for microtubule binding. Esterification reduces direct activity. ic.ac.ukWhat is the in vivo cleavage rate? Is cleavage tumor-selective? Which enzymes are responsible?
N-Pyruvyl at C3' PositionThe N-acyl group is essential for cytotoxicity and can be modified to improve activity. researchgate.netHow does this group affect stability and cell permeability? Does it alter recognition by MDR efflux pumps?
Taxane Core SkeletonThe core structure, including the oxetane (B1205548) ring, is essential for maintaining the correct conformation for activity. ic.ac.ukDoes the prodrug configuration alter the overall conformation and subsequent interaction with tubulin post-activation?

Exploration of Novel Therapeutic Combinations

Future preclinical and clinical studies should investigate combinations with:

Other Chemotherapeutic Agents: Synergism has been observed in preclinical models between docetaxel and agents like 5-fluorouracil, cyclophosphamide, and etoposide. nih.gov Evaluating these combinations with the prodrug is a necessary step.

Targeted Therapies: Combining docetaxel with agents that target specific cancer pathways, such as anti-angiogenic agents (e.g., bevacizumab) or tyrosine kinase inhibitors (e.g., dasatinib), has been an active area of research. nih.gov The potentially different pharmacokinetic profile of the prodrug could impact the scheduling and efficacy of such combinations.

Immunotherapy: The interplay between chemotherapy and the immune system is an area of intense investigation. Clinical trials are exploring docetaxel in combination with immune checkpoint inhibitors. cancer.govcancer.gov Research is needed to determine if this compound, by potentially reducing systemic toxicity, can be more effectively combined with immunotherapies to enhance anti-tumor immune responses.

MDR Modulators: For tumors that are resistant to taxanes via efflux pump overexpression, combining this compound with inhibitors of proteins like P-glycoprotein could be a viable strategy. nih.gov

Table 2: Potential Therapeutic Combination Strategies for Future Investigation
Drug ClassExamplesRationale for Combination with this compound
Cytotoxic AgentsCyclophosphamide, 5-Fluorouracil, Gemcitabine nih.govcancer.govTargeting different phases of the cell cycle or complementary cell death mechanisms.
Anti-Angiogenic AgentsBevacizumab, Aflibercept nih.govInhibiting tumor blood supply to enhance delivery and efficacy of the cytotoxic payload.
Immune Checkpoint InhibitorsCemiplimab, Pembrolizumab cancer.govCombining chemotherapy-induced tumor antigen release with an enhanced anti-tumor immune response.
PARP InhibitorsOlaparib, RucaparibExploiting DNA repair deficiencies in certain tumors, potentially synergistic with taxane-induced mitotic stress.

Development of Predictive Preclinical Models

The successful translation of this compound from the laboratory to the clinic will depend on the use of robust and predictive preclinical models. These models must be able to not only assess general anti-tumor activity but also interrogate the specific properties of the prodrug. nih.gov

Key areas for model development include:

In Vitro Systems: Initial evaluation will use a panel of cancer cell lines. However, these models should be expanded to include those with known docetaxel resistance mechanisms (e.g., high expression of P-glycoprotein) to test if the prodrug can overcome them. nih.gov Advanced 3D models, such as tumor spheroids and organoids, can better replicate the tumor microenvironment and should be used to assess drug penetration and efficacy in a more physiologically relevant context.

In Vivo Models: Standard preclinical evaluation in mouse models with human tumor xenografts is essential to evaluate anti-tumor activity. nih.gov For a prodrug, it is critical that these models are well-characterized in terms of the enzymes responsible for drug activation. Patient-derived xenograft (PDX) models, which involve implanting tissue from a patient's tumor into mice, are considered more predictive of clinical response and should be a priority. These models can help identify patient populations most likely to benefit.

Computational and AI Models: Modern drug development can be accelerated by deep learning frameworks trained on large preclinical datasets (e.g., cancer cell line gene expression and drug response). oup.comnih.gov Developing such models could help identify predictive biomarkers for response to this compound, enabling patient stratification in future clinical trials. onclive.com

Table 3: Comparison of Preclinical Models for Evaluating this compound
Model TypeKey AdvantagesSpecific Application for the Prodrug
2D Cancer Cell LinesHigh-throughput screening, cost-effective.Initial cytotoxicity screening; use of resistant lines to test MDR evasion.
3D Spheroids/OrganoidsBetter mimic of tumor architecture and cell-cell interactions.Assessing drug penetration and efficacy in a microenvironment; evaluating metabolic activation.
Cell Line-Derived XenograftsEstablished in vivo models for efficacy and toxicity. nih.govStandard evaluation of anti-tumor activity and pharmacokinetics.
Patient-Derived Xenografts (PDX)Preserves original tumor heterogeneity and architecture; highly predictive.Identifying responsive tumor types; biomarker discovery; personalized medicine approach.

Theoretical Implications for Prodrug Design in Taxane Chemistry

The development of this compound has broader theoretical implications for the field of taxane chemistry, particularly in the rational design of next-generation prodrugs. Taxanes are a cornerstone of chemotherapy, but their utility is often limited by poor water solubility, systemic toxicities, and the development of multidrug resistance. nih.gov Prodrug strategies are a primary method to address these shortcomings. nih.gov

The study of this compound can provide valuable insights into several key prodrug concepts:

Overcoming Multidrug Resistance: A major mechanism of taxane resistance is the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump, which actively removes the drug from cancer cells. nih.gov A central hypothesis for many taxane prodrugs is that their modified structure is no longer recognized by P-gp, allowing the drug to accumulate in resistant cells before being converted to its active form. Future research must rigorously test whether this compound is a poor substrate for P-gp and can effectively kill docetaxel-resistant cells.

Improving the Therapeutic Index: The rationale behind a prodrug is to create an inactive compound that is converted to the active form at the desired site of action, thereby reducing exposure and toxicity to healthy tissues. nih.gov The specific combination of O-BOC and N-pyruvyl moieties may offer a unique profile of chemical stability and enzymatic lability. A thorough investigation into its metabolism and biodistribution will inform future designs of taxane prodrugs with optimized tumor-selective activation.

Enhancing Physicochemical Properties: Docetaxel itself has poor water solubility. Prodrug modifications can significantly alter a molecule's solubility and lipophilicity, which in turn affects its formulation, absorption, and distribution. Characterizing these properties for this compound will contribute to the knowledge base needed to design future taxanes with superior pharmaceutical characteristics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing O-BOC-N-Pyruvyl Docetaxel with high purity, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves protecting group strategies (e.g., BOC for amino groups) and pyruvyl conjugation. Key parameters include solvent selection (e.g., dichloromethane for BOC protection), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio for pyruvyl donor). Characterization via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (ESI+ mode) is essential to confirm purity (>98%) and structural integrity .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Use validated protocols per ICH guidelines (Q2(R1)):

  • Linearity : 5-point calibration curve (R² > 0.995).
  • Accuracy : Spike recovery (80–120%) in biological matrices (e.g., plasma).
  • Precision : Intra-day/inter-day CV < 5%.
    Reference standards must comply with pharmacopeial specifications (e.g., USP Chapter 〈621〉) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for BOC group confirmation (δ ~1.4 ppm for tert-butyl protons).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching for pyruvyl).
  • High-Resolution MS : Exact mass matching (±5 ppm) to theoretical C43H53NO14 (807.88 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (e.g., Caco-2 assays) and in vivo clearance data. Adjust for species-specific differences in CYP3A4 metabolism and plasma protein binding. Validate using nested ANOVA to identify confounding variables (e.g., formulation excipients) .

Q. What experimental designs are optimal for evaluating the tumor-targeting efficacy of this compound in xenograft models?

  • Methodological Answer :

  • Dosing : Compare Q3D vs. Q7D schedules (5 mg/kg, IV) to balance efficacy and toxicity.
  • Endpoints : Tumor volume (caliper measurements), Kaplan-Meier survival analysis.
  • Control Groups : Include parent docetaxel and vehicle controls.
    Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample size (n ≥ 8/group) .

Q. How can machine learning algorithms enhance adverse reaction prediction for this compound?

  • Methodological Answer : Apply Apriori algorithm mining on clinical datasets (e.g., hematologic toxicity, neuropathy) to identify frequent item sets. Validate using ROC curves (AUC > 0.7) and adjust for covariates (e.g., renal impairment) via multivariate regression .

Q. What strategies mitigate instability of this compound in aqueous formulations?

  • Methodological Answer :

  • Lyophilization : Use cryoprotectants (e.g., sucrose, 5% w/v) to stabilize during freeze-drying.
  • pH Optimization : Maintain pH 4.5–5.5 (citrate buffer) to prevent hydrolysis.
  • Accelerated Stability Testing : 40°C/75% RH for 6 months with periodic HPLC analysis .

Data Management & Reproducibility

Q. How can Docker containers improve reproducibility in this compound studies?

  • Methodological Answer : Containerize analytical workflows (e.g., OpenMS, XCMS) with version-controlled dependencies (R 4.3.0, Python 3.10). Document via Dockerfiles with layered builds to separate data preprocessing (e.g., mzML conversion) from statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.